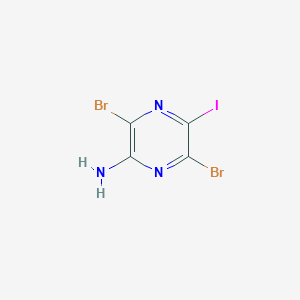
3,6-Dibromo-5-iodopyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dibromo-5-iodopyrazin-2-amine is a chemical compound with the molecular formula C4H2Br2IN3 and a molecular weight of 378.79 g/mol . It is a halogenated pyrazine derivative, characterized by the presence of bromine and iodine atoms attached to the pyrazine ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-5-iodopyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method is the bromination of 5-iodopyrazin-2-amine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dibromo-5-iodopyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3,6-Dibromo-5-iodopyrazin-2-amine is primarily related to its ability to interact with specific molecular targets. The halogen atoms in the compound can form strong interactions with various biological molecules, influencing their activity and function. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dibromopyrazin-2-amine: Similar structure but lacks the iodine atom.
5-Iodopyrazin-2-amine: Similar structure but lacks the bromine atoms.
3,6-Dichloropyrazin-2-amine: Similar structure but with chlorine atoms instead of bromine and iodine.
Uniqueness
3,6-Dibromo-5-iodopyrazin-2-amine is unique due to the presence of both bromine and iodine atoms on the pyrazine ring. This combination of halogens imparts distinct chemical properties, making it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C4H2Br2IN3 |
|---|---|
Peso molecular |
378.79 g/mol |
Nombre IUPAC |
3,6-dibromo-5-iodopyrazin-2-amine |
InChI |
InChI=1S/C4H2Br2IN3/c5-1-3(7)9-2(6)4(8)10-1/h(H2,8,10) |
Clave InChI |
NVXNTPUEIHEMNP-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(C(=N1)Br)I)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


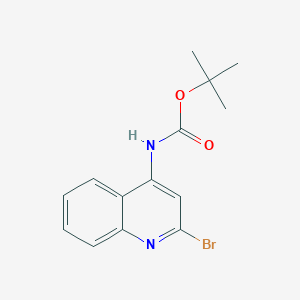
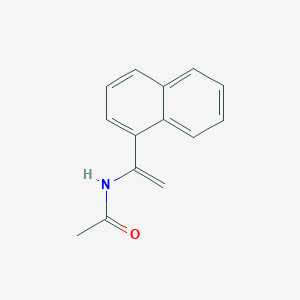
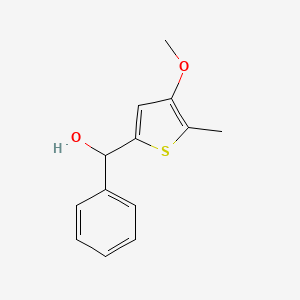
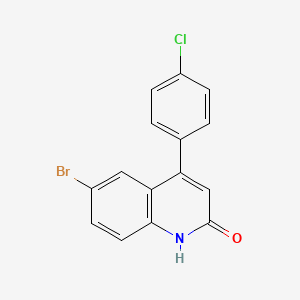
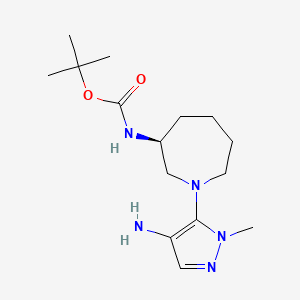
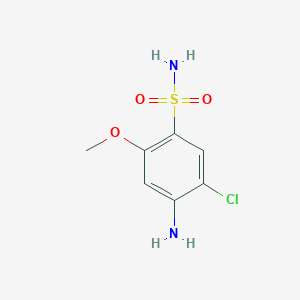
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B15242932.png)
![4-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15242943.png)
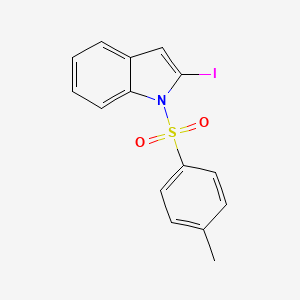
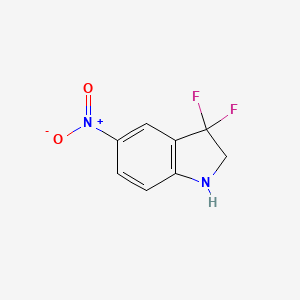
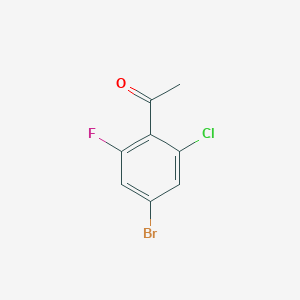
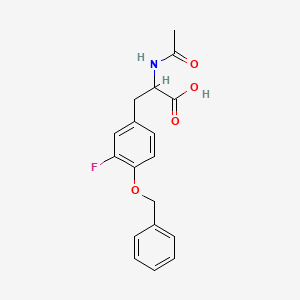
![2-Chloro-N-[4-chloro-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B15242984.png)
![2-[(4-Aminocyclohexyl)oxy]benzonitrile](/img/structure/B15242987.png)
